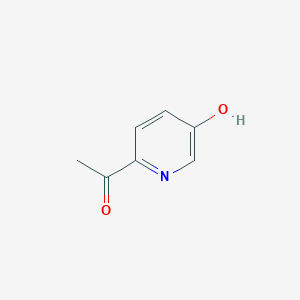

1-(5-Hydroxypyridin-2-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-hydroxypyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5(9)7-3-2-6(10)4-8-7/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESGRMTVUPBJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497251 | |

| Record name | 1-(5-Hydroxypyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67310-56-9 | |

| Record name | 1-(5-Hydroxypyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Hydroxypyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(5-Hydroxypyridin-2-yl)ethanone, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into its synthesis, properties, and potential applications, grounded in established scientific principles.

Core Molecular Identity and Properties

Chemical Abstract Service (CAS) Number: 67310-56-9[1][2]

This compound is a pyridinone derivative characterized by a hydroxypyridine core functionalized with an acetyl group. This substitution pattern imparts a unique electronic and steric profile, making it a valuable synthon for the elaboration of more complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. These properties dictate its behavior in various chemical environments and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [1][2] |

| Physical State | Solid (white to yellow powder) | [3] |

| Melting Point | Currently not available in the public domain. | |

| Boiling Point | Currently not available in the public domain. | |

| Solubility | Currently not available in the public domain. |

Expert Insight: The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a ketone (a hydrogen bond acceptor) suggests that this compound will exhibit moderate polarity. Its solubility is likely to be favorable in polar protic and aprotic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The pyridinic nitrogen also offers a site for protonation, influencing its solubility in acidic aqueous solutions.

Spectral Data

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methyl protons of the acetyl group, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the 1,2,5-trisubstituted pyridine ring system.

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would reveal resonances for the carbonyl carbon of the acetyl group, the methyl carbon, and the five distinct carbons of the pyridine ring. The chemical shift of the carbon bearing the hydroxyl group would be particularly informative.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (137.14 g/mol ).

Synthesis and Chemical Reactivity

The synthesis of this compound is a key consideration for its utilization. While a specific, detailed experimental protocol for this exact molecule is not widely published in peer-reviewed literature, its synthesis can be logically approached from readily available starting materials.

Proposed Synthetic Pathway

A plausible synthetic route involves the demethylation of the corresponding methoxy derivative, 2-acetyl-5-methoxypyridine. This is a common and effective strategy for the preparation of hydroxypyridines.

Caption: Proposed synthesis of this compound.

Experimental Considerations: The choice of demethylating agent is critical to the success of this reaction. Boron tribromide (BBr₃) is a powerful Lewis acid capable of cleaving aryl methyl ethers, but it must be handled with care due to its reactivity with atmospheric moisture. Alternatively, hydrobromic acid (HBr) at elevated temperatures can also effect demethylation. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion of the starting material.

Key Reactions and Functional Group Transformations

The functional groups present in this compound—the hydroxyl group, the ketone, and the pyridine ring—offer multiple avenues for further chemical modification.

-

Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, or be converted to a triflate for participation in cross-coupling reactions.

-

Ketone: The acetyl group can be a handle for various transformations, including reduction to the corresponding alcohol, conversion to an oxime, or participation in aldol-type condensations.

-

Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although the directing effects of the existing substituents must be considered. The nitrogen atom can also be quaternized.

Applications in Drug Discovery and Medicinal Chemistry

Hydroxypyridine scaffolds are prevalent in a wide range of biologically active molecules. This compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Expert Insight: The hydroxypyridinone moiety is a known metal-chelating pharmacophore. This property is exploited in the design of inhibitors for metalloenzymes. The structural motif of this compound can be found in derivatives that have been investigated for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, derivatives of 3-hydroxypyridine-4-one have been synthesized and evaluated as tyrosinase inhibitors and antioxidants.[4] While direct biological data for the title compound is scarce, its structural similarity to these active molecules suggests its potential as a precursor for new therapeutic agents.

The pyridine ring is a common feature in many FDA-approved drugs, and its presence can enhance pharmacokinetic properties such as solubility and metabolic stability.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: The compound should be stored at room temperature under an inert atmosphere, such as nitrogen, to prevent degradation.[1]

Conclusion and Future Outlook

This compound is a versatile chemical building block with considerable untapped potential. While a comprehensive experimental dataset for this specific molecule is not yet fully established in the public domain, its structural features and the known biological activities of related compounds strongly suggest its utility in the development of novel pharmaceuticals and functional materials. Further research into its synthesis, reactivity, and biological profile is warranted to fully exploit its potential.

References

2-acetyl-5-hydroxypyridine chemical structure and formula

An In-depth Technical Guide to 2-acetyl-5-hydroxypyridine: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-acetyl-5-hydroxypyridine (CAS No. 67310-56-9), a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. The document delineates its chemical structure, including its tautomeric relationship with 5-acetyl-2(1H)-pyridinone, summarizes its physicochemical properties, and presents a detailed, plausible synthetic route and analytical validation workflow. Furthermore, it explores the compound's potential as a versatile building block in modern drug discovery, contextualized by the established importance of the pyridine scaffold in numerous FDA-approved therapeutics. This guide is intended to serve as a foundational resource, blending theoretical principles with practical, field-proven insights to empower innovation in synthetic and pharmaceutical chemistry.

Core Chemical Identity and Physicochemical Properties

2-acetyl-5-hydroxypyridine is a substituted pyridine derivative featuring both an acetyl group and a hydroxyl group. These functional groups impart a dual reactivity that makes it a valuable intermediate in organic synthesis.

Chemical Structure and Formula

The molecular formula of 2-acetyl-5-hydroxypyridine is C₇H₇NO₂.[1] Its structure consists of a pyridine ring substituted at the 2-position with an acetyl group (C(O)CH₃) and at the 5-position with a hydroxyl group (-OH).

Caption: Chemical structure of 2-acetyl-5-hydroxypyridine.

Tautomerism: A Critical Consideration

A key feature of hydroxypyridines is their ability to exist in tautomeric forms. 2-acetyl-5-hydroxypyridine is in equilibrium with its tautomer, 5-acetyl-2(1H)-pyridinone (also known as 2-hydroxy-5-acetylpyridine). This lactam-lactim tautomerism is influenced by the solvent environment, with polar solvents typically favoring the pyridinone (lactam) form.[2] This duality is critical, as the reactivity and biological interactions of the molecule can be dictated by the dominant tautomer under specific conditions.

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. This data is essential for planning synthetic transformations, purification procedures, and formulation studies.

| Property | Value | Source |

| CAS Number | 67310-56-9 | [1][3] |

| Alternate CAS | 1124-29-4 (for tautomer) | [4] |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1][5] |

| Physical Form | Solid | |

| Purity (Typical) | 97-98% | [1][4] |

| Storage | Room Temperature | [1] |

| InChI Key | OMNAPXPEWSOPER-UHFFFAOYSA-N |

Synthesis and Purification: A Strategic Approach

While specific, peer-reviewed synthesis routes for 2-acetyl-5-hydroxypyridine are not abundantly documented, a robust synthetic strategy can be designed based on established methodologies for analogous pyridine derivatives.[6][7] The following multi-step protocol is proposed, emphasizing the rationale behind the chosen reactions and purification techniques.

Proposed Synthetic Workflow

The synthesis initiates from a commercially available and relatively inexpensive starting material, 2-amino-5-bromopyridine, and proceeds through protection, methoxylation, and functional group interconversion steps.

Caption: Proposed multi-step synthesis workflow for 2-acetyl-5-hydroxypyridine.

Detailed Experimental Protocol

Causality Statement: This protocol employs a protection-deprotection strategy, which is fundamental in multi-step synthesis. The amino group of the starting material is highly reactive and would interfere with subsequent reactions; therefore, it is temporarily converted into a less reactive pyrrole group.[7][8] The bromine atom is then substituted with a methoxy group, which can later be demethylated to the desired hydroxyl group.

Step 1: Protection of the Amino Group

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-bromopyridine (1 eq.), 2,5-hexanedione (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.1 eq.) to toluene.[8]

-

Execution: Heat the mixture to reflux (approx. 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up & Purification: After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, can be purified by column chromatography on silica gel.

Step 2: Methoxylation

-

Reaction Setup: Dissolve the protected pyridine from Step 1 in dry methanol in a flask under an inert atmosphere (e.g., nitrogen or argon). Add sodium methoxide (1.5 eq.).

-

Execution: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.[7]

-

Work-up & Purification: Cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers and concentrate to yield 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 3: Deprotection

-

Reaction Setup: Dissolve the product from Step 2 in a mixture of ethanol and aqueous hydroxylamine hydrochloride.[9]

-

Execution: Heat the solution to reflux for 2-4 hours. The pyrrole protecting group will be cleaved, regenerating the amino group.

-

Work-up & Purification: Neutralize the reaction mixture and extract the product, 2-amino-5-methoxypyridine. Purify via recrystallization or column chromatography.

Subsequent steps would involve converting the amino group to a hydroxyl group (e.g., via a Sandmeyer-type reaction) and then introducing the acetyl group. An alternative, more direct route could involve a Grignard reaction on a protected 5-hydroxy-2-bromopyridine, analogous to the synthesis of 2-acetylpyridine.[6]

Analytical Characterization

Validating the identity, purity, and stability of a synthesized compound is a cornerstone of chemical and pharmaceutical development. A robust analytical method is essential for quality control.

Analytical Method Workflow

High-Performance Liquid Chromatography (HPLC) is a versatile and precise technique suitable for the analysis of pyridine derivatives.[10][11] A typical workflow for method development and validation is outlined below.

Caption: Standard workflow for quantitative analysis by HPLC.

Protocol: Reversed-Phase HPLC Method

Principle of Separation: This method utilizes a nonpolar stationary phase (C18 column) and a polar mobile phase. The compound will be retained on the column and then eluted by adjusting the mobile phase composition. Detection is achieved using a UV spectrophotometer, as the pyridine ring is a strong chromophore.

-

Instrumentation & Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[10]

-

Mobile Phase: A gradient of Acetonitrile and 0.1% Orthophosphoric Acid in water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 315 nm (or determined by UV scan).

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Prepare a 1 mg/mL stock solution of 2-acetyl-5-hydroxypyridine in a 50:50 mixture of acetonitrile and water.

-

Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

-

Prepare unknown samples by accurately weighing and dissolving them in the mobile phase to fall within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.[11]

-

-

Validation Parameters (ICH Guidelines):

-

Specificity: Ensure no interference from impurities or degradation products at the retention time of the analyte.

-

Linearity: Establish a linear relationship between concentration and detector response across the desired range.

-

Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Applications in Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in over 95 FDA-approved drugs.[12] Its presence can enhance pharmacological activity, improve solubility, and provide a vector for hydrogen bonding, which is crucial for binding to biological targets like enzymes and receptors.

Role as a Chemical Building Block:

2-acetyl-5-hydroxypyridine serves as a versatile chemical intermediate. The hydroxyl group can be a key hydrogen bond donor/acceptor or can be further functionalized, for example, through etherification. The acetyl group provides a handle for a wide range of subsequent chemical transformations, such as:

-

Reductive Amination: To introduce substituted amino groups.

-

Aldol Condensation: To build larger, more complex carbon skeletons.

-

Oxidation (e.g., Baeyer-Villiger): To form an ester linkage.

This synthetic versatility makes it a valuable precursor for creating libraries of novel compounds for screening against various therapeutic targets, including those for neurological disorders, cancer, and infectious diseases.[2][13][14] The structural motifs present in this molecule are found in numerous bioactive compounds, highlighting its potential for contributing to the development of next-generation therapeutics.

References

- 1. 2-ACETYL-5-HYDROXYPYRIDINE Cas no.67310-56-9 98%, CasNo.67310-56-9 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. cn.chemcd.com [cn.chemcd.com]

- 4. 1124-29-4 Cas No. | 2-Hydroxy-5-acetylpyridine | Apollo [store.apolloscientific.co.uk]

- 5. 2-ACETOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 13. nbinno.com [nbinno.com]

- 14. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(5-Hydroxypyridin-2-yl)ethanone

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(5-Hydroxypyridin-2-yl)ethanone, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this pyridine derivative.

Introduction

This compound (CAS No. 67310-56-9) is a substituted pyridine with a molecular formula of C₇H₇NO₂ and a molecular weight of 137.14 g/mol .[1][2][3] Its structure, featuring both a hydroxyl and an acetyl group on the pyridine ring, makes it a valuable building block in medicinal chemistry and materials science. Understanding its spectroscopic properties is fundamental for its identification, purity assessment, and the prediction of its chemical behavior. This guide will present the available spectroscopic data and provide a framework for its interpretation.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic signatures. The presence of an aromatic pyridine ring, a hydroxyl group, a carbonyl group, and a methyl group gives rise to characteristic signals in NMR, specific absorption bands in IR, and predictable fragmentation patterns in MS.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides critical information for confirming its molecular weight and elucidating its fragmentation pathways.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane is prepared.

-

Injection: A small volume of the sample is injected into the gas chromatograph, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column, separating the analyte from any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Summary and Interpretation

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

| m/z | Relative Intensity (%) | Assignment |

| 137 | Major | Molecular Ion [C₇H₇NO₂]⁺ |

| 122 | Significant | [M - CH₃]⁺ |

| 94 | Significant | [M - COCH₃]⁺ |

| 66 | Possible | Fragmentation of pyridine ring |

Note: The above data is a representative interpretation based on the expected fragmentation of the molecule. The actual experimental data can be found on spectral databases such as SpectraBase.[4][5]

The fragmentation pattern can be rationalized by the loss of key functional groups. A prominent peak at m/z 122 would correspond to the loss of a methyl radical (•CH₃) from the acetyl group, forming a stable acylium ion. Another significant fragment at m/z 94 would result from the cleavage of the bond between the pyridine ring and the acetyl group, leading to the loss of an acetyl radical (•COCH₃).

Caption: Proposed primary fragmentation pathways for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms. While publicly available experimental spectra for this compound are limited, a product specification sheet has confirmed that the ¹H NMR spectrum conforms to the expected structure.[6]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data and Interpretation

Based on the structure, the following proton signals are anticipated:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | 9.0 - 11.0 | Singlet (broad) | 1H |

| H-6 | 8.1 - 8.3 | Doublet | 1H |

| H-4 | 7.3 - 7.5 | Doublet of doublets | 1H |

| H-3 | 7.8 - 8.0 | Doublet | 1H |

| -CH₃ | 2.5 - 2.7 | Singlet | 3H |

The broad singlet for the hydroxyl proton is due to hydrogen bonding and chemical exchange. The aromatic protons on the pyridine ring will exhibit splitting patterns (coupling) based on their neighboring protons. The methyl protons of the acetyl group will appear as a sharp singlet.

Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 205 |

| C-5 | 155 - 165 |

| C-2 | 145 - 155 |

| C-6 | 135 - 145 |

| C-4 | 120 - 130 |

| C-3 | 115 - 125 |

| -CH₃ | 25 - 35 |

The carbonyl carbon is the most deshielded, appearing at the lowest field. The chemical shifts of the pyridine ring carbons are influenced by the electronic effects of the hydroxyl and acetyl substituents.

Caption: Correlation between the molecular structure and expected NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The transmitted radiation is detected, and an interferogram is generated.

-

Data Processing: The interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3200 - 3500 | Broad, Strong | O-H stretch (hydroxyl) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2850 - 3000 | Medium | C-H stretch (methyl) |

| 1680 - 1700 | Strong | C=O stretch (carbonyl) |

| 1550 - 1620 | Medium-Strong | C=C and C=N stretch (pyridine ring) |

| 1200 - 1300 | Medium | C-O stretch (hydroxyl) |

The broad O-H stretching band is indicative of hydrogen bonding. The strong carbonyl absorption is a key diagnostic feature. The pyridine ring vibrations will appear in the fingerprint region.

Conclusion

The spectroscopic data for this compound, including mass spectrometry, and predicted NMR and IR data, provide a comprehensive profile for the unambiguous identification and structural confirmation of this compound. The presented data and interpretations serve as a valuable resource for researchers utilizing this molecule in their scientific endeavors. Further investigation to obtain and publish high-resolution experimental NMR and IR spectra would be a valuable contribution to the chemical community.

References

- 1. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0303352) [np-mrd.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. chemscene.com [chemscene.com]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to 1-(5-Hydroxypyridin-2-yl)ethanone: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(5-Hydroxypyridin-2-yl)ethanone (CAS No: 67310-56-9). A critical intermediate in medicinal chemistry, this compound has garnered significant interest for its role as a versatile building block, particularly in the burgeoning field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical data, field-proven insights into its application, and detailed methodologies. We will explore its structural characterization, a plausible synthetic pathway, its pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and essential safety information.

Introduction: The Emergence of a Versatile Pyridine Derivative

The landscape of modern drug discovery is characterized by the pursuit of novel modalities to address previously "undruggable" targets. Within this paradigm, the strategic design of small molecule intermediates is of paramount importance. This compound, a substituted hydroxypyridine, has emerged as a compound of significant interest. Its unique structural features, combining a nucleophilic hydroxyl group with the coordination capabilities of the pyridine ring and a reactive acetyl moiety, make it a highly adaptable scaffold for the synthesis of complex bioactive molecules.

This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its effective utilization in research and development. A key focus will be its application in the synthesis of PROTACs, a revolutionary class of therapeutics that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis and formulation. This section details the known properties of this compound.

General Properties

| Property | Value | Source(s) |

| CAS Number | 67310-56-9 | [3] |

| Molecular Formula | C₇H₇NO₂ | [3] |

| Molecular Weight | 137.14 g/mol | [3] |

| IUPAC Name | 1-(5-hydroxy-2-pyridinyl)ethanone | |

| Synonyms | 2-Acetyl-5-hydroxypyridine, 6-Acetyl-3-hydroxypyridine, Ethanone, 1-(5-hydroxy-2-pyridinyl)- | [3] |

| Physical Form | White to yellow solid/powder | [4] |

| Purity | Commercially available at ≥97% and ≥98% | [3] |

| Melting Point | Data not readily available in public domain. | |

| Solubility | Data not readily available in public domain. Expected to be soluble in polar organic solvents like DMSO and methanol. | |

| Storage | Store at room temperature under an inert atmosphere (e.g., nitrogen or argon), tightly sealed, and protected from moisture. | [3] |

Spectroscopic Characterization

While publicly available, complete, and downloadable raw spectra are scarce, comprehensive analytical data including ¹H NMR, ¹³C NMR, HPLC, and LC-MS are typically available from commercial suppliers.[5] Based on the compound's structure and established principles of spectroscopy, a detailed prediction of its spectral characteristics is provided below.

The NMR spectra are crucial for the structural confirmation of this compound. The predicted chemical shifts are presented in the following tables.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | Singlet (broad) | 1H | Ar-OH |

| ~8.2 | Doublet | 1H | Pyridine H-6 |

| ~7.8 | Doublet of doublets | 1H | Pyridine H-4 |

| ~7.2 | Doublet | 1H | Pyridine H-3 |

| ~2.5 | Singlet | 3H | -C(=O)CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C =O |

| ~155 | C -OH (C5) |

| ~148 | Pyridine C -H (C6) |

| ~140 | Pyridine C -H (C4) |

| ~125 | Pyridine C -H (C3) |

| ~120 | Pyridine C -C=O (C2) |

| ~26 | -C(=O)C H₃ |

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3550 | Strong, Broad | O-H stretch (phenolic) |

| ~3030 | Medium | Aromatic C-H stretch |

| 1680 - 1750 | Strong | C=O stretch (ketone) |

| 1500 - 1600 | Medium to Strong | Aromatic C=C bending |

| 1180 - 1260 | Strong | C-O stretch (phenol) |

In mass spectrometry with electron ionization (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z 137. The fragmentation pattern is expected to involve the loss of the methyl group (•CH₃) to give a prominent peak at m/z 122, and the loss of the acetyl group (•COCH₃) resulting in a peak at m/z 94.

Synthesis and Methodology

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be designed based on established organometallic and pyridine chemistry. The following proposed methodology leverages a Grignard reaction on a protected hydroxypyridine derivative.

Proposed Synthetic Pathway

The synthesis can be envisioned in a multi-step process starting from 2-bromo-5-hydroxypyridine. The hydroxyl group requires protection to prevent interference with the Grignard reagent. A common protecting group for phenols is the benzyl ether, which is stable under the reaction conditions and can be readily removed.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Protection of the Hydroxyl Group

-

To a solution of 2-bromo-5-hydroxypyridine in acetone, add potassium carbonate (K₂CO₃).

-

Add benzyl bromide (BnBr) dropwise at room temperature.

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-bromo-5-(benzyloxy)pyridine.

Step 2: Grignard Reaction and Oxidation

-

Activate magnesium turnings in anhydrous tetrahydrofuran (THF).

-

Add a solution of 2-bromo-5-(benzyloxy)pyridine in THF dropwise to initiate the formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C and add acetaldehyde dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Dissolve the crude alcohol in dichloromethane (DCM) and add an oxidizing agent such as pyridinium chlorochromate (PCC).

-

Stir the mixture at room temperature until the oxidation is complete.

-

Filter the reaction mixture through a pad of silica gel and concentrate the filtrate.

-

Purify the residue by column chromatography to yield 1-(5-(benzyloxy)pyridin-2-yl)ethanone.

Step 3: Deprotection

-

Dissolve 1-(5-(benzyloxy)pyridin-2-yl)ethanone in ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete.

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the final product, this compound.

Applications in Targeted Protein Degradation

The primary and most significant application of this compound is as a key intermediate in the synthesis of PROTACs.[1]

The PROTAC Concept

PROTACs are heterobifunctional molecules that consist of two "warhead" ligands connected by a chemical linker.[1][2] One warhead binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]

Caption: Mechanism of action of a PROTAC.

Role of this compound in PROTAC Synthesis

The structure of this compound is particularly well-suited for incorporation into PROTACs. The hydroxyl group at the 5-position provides a convenient attachment point for the chemical linker, often through an ether or ester linkage. The 2-acetylpyridine moiety can be a part of the warhead that binds to the protein of interest or can be chemically modified to create such a warhead. The synthesis of a PROTAC is a modular process, and having versatile building blocks like this compound is crucial for rapidly generating libraries of PROTACs for screening and optimization.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

The signal word for this compound is Warning .

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Conclusion

This compound is a valuable and versatile chemical intermediate with a growing importance in the field of medicinal chemistry. Its well-defined structure and reactivity make it an ideal building block for the synthesis of complex molecules, most notably for the development of PROTACs. This guide has provided a comprehensive overview of its known physical and chemical properties, a plausible synthetic route, its key application in targeted protein degradation, and essential safety and handling information. As the field of targeted therapeutics continues to expand, the demand for and utility of such well-characterized building blocks will undoubtedly increase, making a thorough understanding of their properties essential for the advancement of drug discovery.

References

- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. sharingtechcn.com [sharingtechcn.com]

- 5. 67310-56-9 | this compound | Alcohols | Ambeed.com [ambeed.com]

- 6. researchgate.net [researchgate.net]

Foreword: The Strategic Importance of 1-(5-Hydroxypyridin-2-yl)ethanone

An In-depth Technical Guide to the Synthesis of 1-(5-Hydroxypyridin-2-yl)ethanone

This compound (Molecular Formula: C₇H₇NO₂, Molecular Weight: 137.14 g/mol ) is a pivotal heterocyclic building block in contemporary medicinal chemistry.[1][2][3][4] Its unique arrangement of a nucleophilic hydroxyl group and an electrophilic ketone moiety on a pyridine scaffold makes it a versatile precursor for a diverse range of more complex molecules. This guide provides a comprehensive exploration of the primary synthetic strategies for this compound, designed for researchers and drug development professionals. We will delve into the underlying chemical principles, offer detailed experimental protocols, and present a comparative analysis of the most viable pathways.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to synthesis design begins with retrosynthesis. By conceptually breaking down the target molecule, we can identify key bond disconnections that reveal potential starting materials and reaction pathways. For this compound, two primary disconnections guide our strategic thinking.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals two main strategies:

-

Pathway A: Building the acetyl group onto a pre-functionalized pyridine ring. This is often the more robust and controllable method.

-

Pathway B: Starting with 2-acetylpyridine and introducing the hydroxyl group. This can be challenging due to issues with regioselectivity.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound is not a one-size-fits-all problem. The optimal route depends on factors such as starting material availability, scale, and desired purity. Below is a summary of viable pathways.

| Pathway | Key Starting Material(s) | Core Transformation(s) | Advantages | Disadvantages & Challenges |

| 1. Methoxy-Intermediate Route | 2-Bromo-5-methoxypyridine | Grignard/Coupling & Demethylation | High regioselectivity, reliable transformations, well-documented steps.[5][6][7] | Multi-step process, requires handling of organometallics and strong acids. |

| 2. Direct Hydroxylation Route | 2-Acetylpyridine | Electrophilic/Nucleophilic Hydroxylation | Potentially shorter route. | Poor regioselectivity is a major issue; risk of over-oxidation or side reactions. |

| 3. Picolinic Acid Route | 5-Hydroxy-2-picolinic acid | Acyl Chloride Formation & Malonic Ester Synthesis | Utilizes a potentially accessible starting material. | The multi-step conversion from the acid to the ketone can be low-yielding.[8] |

Based on reliability and control, the Methoxy-Intermediate Route is the most highly recommended and industrially relevant pathway. It circumvents the significant regioselectivity problems inherent in the direct hydroxylation of 2-acetylpyridine.

The Methoxy-Intermediate Pathway: A Detailed Workflow

This pathway is the cornerstone of reliable synthesis for the target molecule. It employs a methoxy group as a robust protecting group for the desired hydroxyl functionality, which is unmasked in the final step.

Caption: Recommended workflow via the Methoxy-Intermediate Pathway.

Principle of the Methoxy-Intermediate Pathway

Expertise & Experience: The choice of a methoxy group is strategic. It is an ether, which is generally inert to the strongly nucleophilic and basic conditions of Grignard reagent formation and subsequent acylation reactions. This chemical orthogonality is crucial for success. Attempting to perform a Grignard reaction on an unprotected 5-hydroxypyridine would fail, as the acidic proton of the hydroxyl group would quench the organometallic reagent instantly. The final demethylation step uses strong Lewis or Brønsted acids to cleave the stable ether bond, revealing the target hydroxyl group.[5][6]

Detailed Experimental Protocol

Trustworthiness: The following protocol is a synthesized representation of established chemical transformations. Each step includes purification and assumes verification by standard analytical techniques (NMR, LC-MS) to ensure the integrity of the process.

Step 1: Synthesis of 1-(5-Methoxypyridin-2-yl)ethanone

This step introduces the acetyl group onto the pyridine ring. A common method is the acylation of a Grignard reagent formed from 2-bromo-5-methoxypyridine.[9]

-

Grignard Reagent Formation:

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).

-

Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-bromo-5-methoxypyridine (1.0 eq) in anhydrous THF dropwise, maintaining a gentle reflux. The disappearance of the magnesium and formation of a cloudy grey solution indicates Grignard formation.

-

-

Acylation:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of acetyl chloride (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

-

-

Work-up and Purification:

-

After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(5-methoxypyridin-2-yl)ethanone as a solid.

-

Step 2: Demethylation to this compound

This final step cleaves the methyl ether to reveal the free hydroxyl group. Several reagents can accomplish this; hydrobromic acid is a common and effective choice.

-

Reaction Setup:

-

To a round-bottom flask, add 1-(5-methoxypyridin-2-yl)ethanone (1.0 eq).

-

Add a 48% aqueous solution of hydrobromic acid (HBr) (5-10 eq).

-

-

Reaction Conditions:

-

Heat the mixture to reflux (typically 100-120 °C) for several hours until TLC or LC-MS analysis shows complete consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

-

Mechanistic Insight: The Demethylation Reaction

Understanding the mechanism provides a deeper insight into the reaction's requirements and potential pitfalls.

Caption: Simplified mechanism for HBr-mediated demethylation.

In this Sₙ2-type mechanism, the protonated ether becomes a good leaving group (a neutral alcohol). The bromide ion, a good nucleophile, then attacks the sterically accessible methyl carbon, cleaving the C-O bond and generating the desired hydroxypyridine and methyl bromide as a byproduct.

Conclusion for the Practitioner

For researchers requiring a reliable and scalable synthesis of this compound, the methoxy-intermediate pathway offers the most robust solution. Its reliance on well-understood, high-yielding reactions and its ability to circumvent critical regioselectivity issues make it the superior choice over more direct but less controlled methods. By carefully executing the steps of Grignard formation, acylation, and acidic demethylation, scientists can confidently produce this valuable building block for applications in drug discovery and materials science.

References

- 1. chemscene.com [chemscene.com]

- 2. sharingtechcn.com [sharingtechcn.com]

- 3. This compound [oakwoodchemical.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Demethylation of methoxypyridines with sodium trimethylsilanethiolate | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 9. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Biological Activities of Hydroxypyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypyridine derivatives, a prominent class of N-heterocyclic compounds, are foundational scaffolds in medicinal chemistry.[1] Their structural relationship to benzene, with a nitrogen atom replacing a methine group, imparts unique physicochemical properties that are advantageous for drug design.[2][3] The presence of a hydroxyl group on the pyridine ring further enhances their biological activity and allows for diverse chemical modifications. This guide provides an in-depth exploration of the multifaceted biological activities of hydroxypyridine derivatives, focusing on their therapeutic potential and the underlying mechanisms of action. The versatility of these compounds has led to their investigation in a wide range of therapeutic areas, including as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[1][4]

I. Antimicrobial and Antiparasitic Activities

Hydroxypyridine derivatives have demonstrated significant potential in combating a variety of microbial and parasitic infections. Their mechanisms of action are often multifaceted, contributing to their broad-spectrum activity.

A. Antibacterial and Antifungal Activity

Several studies have highlighted the efficacy of hydroxypyridine derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6] For instance, certain novel synthesized hydroxypyridones have shown very significant inhibitory effects against Staphylococcus aureus and Bacillus subtilis.[5] The antimicrobial potential can be enhanced by the addition of other pharmacophores to the hydroxypyridine core.[5] For example, the cyclization of sulfonylthioureido compounds into thiazolidine derivatives resulted in a remarkable enhancement in overall antimicrobial potential.[5] Some derivatives have even shown activity comparable to the antibiotic ampicillin against strains like S. aureus and E. coli.[5] Dodecanoic acid derivatives of aminopyridine have also exhibited good antibacterial activity against B. subtilis, S. aureus, and E. coli, and antifungal activity against A. niger and C. albicans.[6]

Quantitative structure-activity relationship (QSAR) studies have been employed to understand the structural features crucial for the antimicrobial activity of 3-hydroxypyridine-4-one derivatives. These studies have shown a good correlation between the chemical structure and the antimicrobial activity against Candida albicans and Staphylococcus aureus.[1]

B. Antiparasitic Activity

Hydroxypyridine derivatives have also been evaluated for their activity against parasites. A series of 2- and 3-hydroxypyridine derivatives were synthesized and showed remarkable activity as growth inhibitors of the protozoan Leishmania mexicana.[7] The acetylated derivatives, in particular, demonstrated the best results.[7] This highlights the potential of these compounds in the development of new antiparasitic agents.

II. Anticancer Activity

The antiproliferative effects of hydroxypyridine derivatives against various cancer cell lines have been a significant area of research.[8][9] Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis.

One study reported the synthesis of a novel pyridine and a novel pyridone-based compound that inhibited the proliferation of human breast (MCF-7) and liver (HepG2) cancer cells.[10] The pyridone derivative, in particular, showed a low IC50 value of 4.5 ± 0.3 µM in HepG2 cells.[10] The mechanism of action for these compounds was found to involve the induction of G2/M phase arrest through a p53-p21-mediated pathway and apoptosis via JNK upregulation.[10]

Another N-hydroxypyridine-2-thione derivative, N-(1-adamantoyloxy)pyridine-2-thione (APT), was investigated for its in vitro antitumor activity against a panel of murine and human tumor cell lines.[11] The results from an MTT assay confirmed its cytotoxic potential.[11] Furthermore, certain pyrimidine derivatives containing a 4-hydroxypiperidine group have displayed excellent anti-proliferative activity against H1975 lung cancer cells, with one compound showing an IC50 value of 3.89 ± 0.57 µM.[12] This compound was found to inhibit colony formation and cell migration, induce apoptosis in a dose-dependent manner, and cause cell cycle arrest in the S phase.[12]

The structural characteristics of pyridine derivatives play a crucial role in their antiproliferative activity. The presence and positions of functional groups such as -OMe, -OH, -C=O, and -NH2 have been found to enhance their activity against cancerous cell lines.[4] Conversely, the presence of halogen atoms or bulky groups tends to decrease their antiproliferative effects.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the methodology for evaluating the in vitro cytotoxic activity of hydroxypyridine derivatives using the MTT ((4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Culture murine and human tumor cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test hydroxypyridine derivative (e.g., APT) for a specified period (e.g., 72 hours).[11]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

III. Neuroprotective Effects

3-Hydroxypyridine derivatives have emerged as promising neuroprotective agents, particularly in the context of ischemic stroke and other neurodegenerative disorders.[13][14] Their mechanism of action is often attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in cell death.[14]

Drugs based on 3-hydroxypyridine, such as mexidol and etoxidol, are used in clinical practice for the treatment of cerebrovascular diseases.[13] They function by inhibiting lipid peroxidation and increasing the activity of antioxidant enzymes.[13] Studies on a hemorrhagic stroke model in rats have shown that 3-hydroxypyridine derivatives exhibit a neuroprotective effect, leading to a more rapid decrease in neurological disorders and signs of neurodegeneration.[13]

A novel hydroxypyridine compound, 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA), has demonstrated significant anti-ischemic activity both in vitro and in vivo.[15][16] In vitro studies on cortical cells showed that 3-EA suppressed cell death in a dose-dependent manner under conditions of glutamate excitotoxicity and oxygen-glucose deprivation.[15][17] It was found to decrease intracellular calcium concentrations, thereby inhibiting necrotic cell death.[15][16] Furthermore, 3-EA induced the overexpression of anti-apoptotic genes like BCL-2 while suppressing genes that regulate necrosis and inflammation, such as TRAIL and TNFα.[16][17] In vivo studies involving middle cerebral artery occlusion in rats showed that daily administration of 3-EA preserved the neuron population in the cortex and reduced the severity of neurological deficits.[15][17]

Signaling Pathway: Neuroprotective Action of 3-Hydroxypyridine Derivatives

Caption: Mechanism of neuroprotection by 3-hydroxypyridine derivatives.

IV. Anti-inflammatory Activity

Derivatives of 3-hydroxy pyridine-4-one are known to act as iron chelators and possess various pharmacological effects, including anti-inflammatory and analgesic properties.[18] The anti-inflammatory effects of several new derivatives have been evaluated using models such as carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice.[18][19]

In these studies, all tested compounds showed significant anti-inflammatory activity.[18][19] It is hypothesized that the anti-inflammatory effect of these pyridine-4-one derivatives may be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent.[18] The potency of these compounds can be influenced by substitutions on the pyridine ring; for example, a benzyl group substitution was found to increase potency.[18][19]

Other studies on 1,4-dihydropyridine derivatives have also demonstrated significant anti-inflammatory activity.[20] In vitro experiments using lipopolysaccharide (LPS)-induced RAW264.7 cells showed that these compounds could inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α, while increasing the secretion of the anti-inflammatory cytokine IL-10.[20] In vivo tests in a mouse model of acute lung injury confirmed these findings, showing a reduction in leukocyte migration and exudation.[20]

V. Other Biological Activities

The diverse chemical nature of hydroxypyridine derivatives has led to the discovery of a wide range of other biological activities. For instance, certain pyridine derivatives have been synthesized and evaluated for their in vivo anti-malarial activity against Plasmodium berghei, with some compounds showing significant inhibition of parasite multiplication.[21] Additionally, hydroxypyrazole derivatives, which share structural similarities, have been synthesized and shown to possess both anti-inflammatory and antimicrobial activities with a good safety profile.[22] The versatility of the pyridine scaffold makes it a privileged structure in drug discovery, continually finding applications in the development of new therapeutic agents.[3][23]

Conclusion and Future Perspectives

Hydroxypyridine derivatives represent a versatile and highly valuable class of compounds in medicinal chemistry. Their broad spectrum of biological activities, including antimicrobial, anticancer, neuroprotective, and anti-inflammatory effects, underscores their therapeutic potential. The ability to readily modify the hydroxypyridine core allows for the fine-tuning of their pharmacological properties and the development of derivatives with enhanced potency and selectivity. Future research in this area will likely focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships through computational and synthetic approaches, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of hydroxypyridine derivatives holds great promise for the discovery of novel and effective treatments for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. ajrconline.org [ajrconline.org]

- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoenzymatic synthesis and biological evaluation of 2- and 3-hydroxypyridine derivatives against Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro cytotoxic activity of an N-hydroxypyridine-2-thione derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and antitumor activity evaluation of pyrimidine derivatives containing 4-hydroxypiperidine group | Semantic Scholar [semanticscholar.org]

- 13. Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats - Kolesnichenko - Pharmacy & Pharmacology [rjeid.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of some hydroxypyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Acetyl-5-Hydroxypyridine: Synthesis, Properties, and Medicinal Chemistry Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-5-hydroxypyridine, a substituted pyridinone, represents a valuable heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique electronic and structural features, arising from the interplay of the acetyl and hydroxyl functionalities on the pyridine ring, make it a precursor to a diverse array of more complex molecular architectures. This guide provides a comprehensive technical overview of 2-acetyl-5-hydroxypyridine, including its chemical properties, a detailed, plausible synthetic protocol with mechanistic elucidation, and an exploration of its potential applications in drug discovery, drawing insights from the well-established bioactivity of related pyridine scaffolds.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and bioactive natural products.[1] Its presence is critical to the function of essential coenzymes like NAD/NADH and vitamins such as niacin (Vitamin B3) and pyridoxine (Vitamin B6).[2] In the realm of synthetic drugs, the pyridine scaffold is a cornerstone, appearing in medications for a wide range of therapeutic areas, including antiviral agents like atazanavir, and anticancer drugs such as imatinib.[1] The nitrogen atom in the pyridine ring not only influences the molecule's basicity and solubility but also provides a key point for hydrogen bonding and coordination with biological targets. The diverse biological activities associated with pyridine derivatives, such as antituberculosis, antitumor, antiviral, and anti-inflammatory effects, underscore the importance of this heterocyclic system in drug design.[3]

2-Acetyl-5-hydroxypyridine (also known as 1-(5-hydroxypyridin-2-yl)ethanone) is a member of this important class of compounds. While its specific discovery and early history are not extensively documented in readily accessible literature, its structural relationship to other bioactive pyridines suggests its potential as a valuable intermediate in the development of novel therapeutic agents.

Physicochemical Properties and Tautomerism

2-Acetyl-5-hydroxypyridine is a solid at room temperature with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol .[4] A key feature of hydroxypyridines is their existence in tautomeric equilibrium with their corresponding pyridone forms. In the case of 2-acetyl-5-hydroxypyridine, it can exist in equilibrium with 5-acetyl-2(1H)-pyridone. This lactam-lactim tautomerism is influenced by factors such as the solvent and the solid-state packing. The pyridone tautomer is often favored due to its ability to form stable hydrogen-bonded dimers.[5]

Table 1: Physicochemical Properties of 2-Acetyl-5-hydroxypyridine

| Property | Value | Source |

| CAS Number | 67310-56-9 | [4] |

| Molecular Formula | C₇H₇NO₂ | [4] |

| Molecular Weight | 137.14 g/mol | [4] |

| Appearance | Solid | [6] |

Synthesis of 2-Acetyl-5-hydroxypyridine: A Plausible and Detailed Protocol

While the original synthesis of 2-acetyl-5-hydroxypyridine is not readily found in the literature, a plausible and efficient synthetic route can be devised based on established pyridine chemistry. A common strategy for the synthesis of 2-acetylpyridines involves the acylation of a suitable pyridine precursor.[7] The following protocol outlines a potential multi-step synthesis starting from the readily available 2-amino-5-bromopyridine.

Overall Synthetic Scheme

Caption: Plausible synthetic pathway for 2-acetyl-5-hydroxypyridine.

Step-by-Step Experimental Protocol

Step 1: Diazotization and Hydrolysis of 2-Amino-5-bromopyridine to 2-Bromo-5-hydroxypyridine

-

Rationale: This step converts the amino group into a hydroxyl group via a diazonium salt intermediate. This is a standard transformation in aromatic chemistry.

-

Procedure:

-

Dissolve 2-amino-5-bromopyridine (1 eq.) in an aqueous solution of sulfuric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for 30 minutes.

-

Slowly warm the mixture to room temperature and then heat to 80-90 °C until nitrogen evolution ceases.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-bromo-5-hydroxypyridine.

-

Step 2: Protection of the Hydroxyl Group

-

Rationale: The hydroxyl group is protected as a benzyl ether to prevent it from interfering with the subsequent organometallic reaction. The benzyl group can be easily removed later by hydrogenolysis.

-

Procedure:

-

To a solution of 2-bromo-5-hydroxypyridine (1 eq.) in acetone, add potassium carbonate (1.5 eq.) and benzyl bromide (1.2 eq.).

-

Reflux the mixture for several hours until TLC analysis indicates the completion of the reaction.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield 2-bromo-5-(benzyloxy)pyridine.

-

Step 3: Acetylation via Lithium-Halogen Exchange and Reaction with a Weinreb Amide

-

Rationale: A lithium-halogen exchange reaction generates a pyridyllithium species, which is a potent nucleophile. The use of a Weinreb amide (N-methoxy-N-methylacetamide) for acylation is advantageous as it prevents the common problem of over-addition to form a tertiary alcohol, which can occur with other acylating agents like acid chlorides or esters.

-

Procedure:

-

Dissolve 2-bromo-5-(benzyloxy)pyridine (1 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add n-butyllithium (1.1 eq.) and stir the mixture at -78 °C for 1 hour.

-

Add a solution of N-methoxy-N-methylacetamide (1.2 eq.) in THF and continue stirring at -78 °C for another hour.

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain 1-(5-(benzyloxy)pyridin-2-yl)ethanone.

-

Step 4: Deprotection to Yield 2-Acetyl-5-hydroxypyridine

-

Rationale: The final step involves the removal of the benzyl protecting group by catalytic hydrogenation to unveil the desired hydroxyl functionality.

-

Procedure:

-

Dissolve 1-(5-(benzyloxy)pyridin-2-yl)ethanone (1 eq.) in ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

-

Concentrate the filtrate under reduced pressure to afford the final product, 2-acetyl-5-hydroxypyridine.

-

Potential Applications in Medicinal Chemistry and Drug Development

The structural features of 2-acetyl-5-hydroxypyridine make it an attractive scaffold for the development of novel therapeutic agents. The presence of a ketone, a hydroxyl group, and the pyridine nitrogen offers multiple points for derivatization to explore structure-activity relationships (SAR).

-

Chelating Agents: The 5-hydroxy-2-acetylpyridine moiety is a potential bidentate chelating ligand for various metal ions. Metal chelation is a therapeutic strategy for diseases associated with metal overload or for the development of metallodrugs with anticancer or antimicrobial properties.

-

Enzyme Inhibitors: The acetyl group can serve as a handle for the synthesis of various derivatives, such as oximes, hydrazones, and chalcones, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[5][8] For instance, the formation of hydrazones from 2-acetylpyridine derivatives has been shown to yield compounds with antitumor activity.[7]

-

Scaffold for Library Synthesis: The reactivity of the acetyl and hydroxyl groups, as well as the potential for substitution on the pyridine ring, makes 2-acetyl-5-hydroxypyridine an ideal starting material for the generation of compound libraries for high-throughput screening against various biological targets. The hydroxyl and carbonyl groups have been identified as favorable structural characteristics for the antiproliferative activity of pyridine derivatives.[3]

Table 2: Potential Therapeutic Areas for Derivatives of 2-Acetyl-5-hydroxypyridine

| Therapeutic Area | Rationale |

| Oncology | Pyridine derivatives are known to possess antitumor properties.[3] |

| Infectious Diseases | The pyridine scaffold is present in many antibacterial and antiviral drugs.[1] |

| Neurodegenerative Diseases | Hydroxypyridine derivatives are being explored for their potential in treating neurological disorders.[9] |

| Inflammatory Diseases | Anti-inflammatory activity has been reported for various pyridine-containing compounds.[3] |

Conclusion

2-Acetyl-5-hydroxypyridine is a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. While its historical discovery is not well-defined in the accessible scientific literature, its synthesis can be achieved through logical and established chemical transformations. The presence of multiple functional groups on the pyridine scaffold provides a rich platform for the design and synthesis of novel molecules with a wide range of potential therapeutic applications. Further investigation into the biological activities of derivatives of 2-acetyl-5-hydroxypyridine is warranted to fully exploit the potential of this valuable chemical entity.

References

- 1. NO801731L - 1-ALKADIEN-2,4-YL-2-HYDROXYMETHYL-3,4,5-TRIHYDROXY-PIPERIDINES, PROCEDURES FOR THEIR PREPARATION AND THEIR USE AS A MEDICINE - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. chemscene.com [chemscene.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 8. 2-Hydroxypyridine(142-08-5) 1H NMR [m.chemicalbook.com]

- 9. 2-Acetylpyridine(1122-62-9) IR Spectrum [m.chemicalbook.com]

The Pyridine Nucleus: A Modern Synthetic and Application-Oriented Guide to Unlocking Future Research

Foreword: The Enduring Legacy and Evolving Potential of the Pyridine Ring

The pyridine scaffold, a deceptively simple six-membered nitrogen-containing heterocycle, stands as one of the most consequential motifs in modern science. Its presence is deeply embedded in the fabric of life, forming the core of essential biomolecules, and its synthetic derivatives have given rise to a vast arsenal of pharmaceuticals, agrochemicals, and functional materials that shape our world.[1][2] For researchers, scientists, and professionals in drug development, a nuanced understanding of pyridine chemistry is not merely advantageous; it is fundamental to innovation.

The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, presents both a challenge and an opportunity.[3] While this property can render the ring less reactive towards classical electrophilic aromatic substitution, it has spurred the development of a sophisticated and powerful toolkit of synthetic methodologies to achieve its selective functionalization. This guide moves beyond a simple enumeration of reactions. Instead, it aims to provide a strategic overview of promising research avenues, grounded in the principles of modern organic synthesis and with a keen eye on practical application. We will delve into the causality behind experimental choices, explore the logic of self-validating protocols, and illuminate the path toward the next generation of substituted pyridine-based innovations.

I. The Modern Renaissance in Pyridine Synthesis: Beyond Classical Approaches

While traditional methods for pyridine synthesis, such as the Hantzsch and Bohlmann-Rahtz reactions, remain valuable, the contemporary research landscape is dominated by strategies that offer greater efficiency, selectivity, and functional group tolerance.[4][5] The direct functionalization of pre-existing pyridine rings, particularly through C-H activation, has emerged as a paradigm-shifting approach, minimizing synthetic steps and waste.

A. Strategic C-H Functionalization: A New Frontier in Pyridine Diversification

The direct conversion of C-H bonds into new C-C or C-heteroatom bonds is at the heart of modern synthetic efficiency. For pyridines, the challenge lies in controlling the regioselectivity of this transformation.

-

Palladium-Catalyzed C-H Arylation: This has become a cornerstone for the synthesis of biaryl and heteroaryl pyridines, which are common motifs in pharmaceuticals and organic electronics. The choice of directing group and ligand is paramount in controlling the site of functionalization.

-

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Arylation of a Pyridine Derivative [6][7]

-

To a screw-capped test tube equipped with a magnetic stirring bar, add the N-aryl-2-bromopicolinamide substrate (1.0 equiv), potassium carbonate (3.0 equiv), tetrabutylammonium bromide (1.0 equiv), Pd(OAc)₂ (10 mol %), and triphenylphosphine (10 mol %).

-

Dissolve the mixture in anhydrous N,N-dimethylacetamide (DMA).

-

Stir the reaction mixture at 110 °C for 24 hours.

-

After cooling to room temperature, add water and extract the product with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: The phosphine ligand is crucial for improving the yield by stabilizing the palladium catalyst and promoting the reductive elimination step. The base is required to facilitate the C-H activation step.

-

-

-